Cas no 2639457-50-2 (tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate)

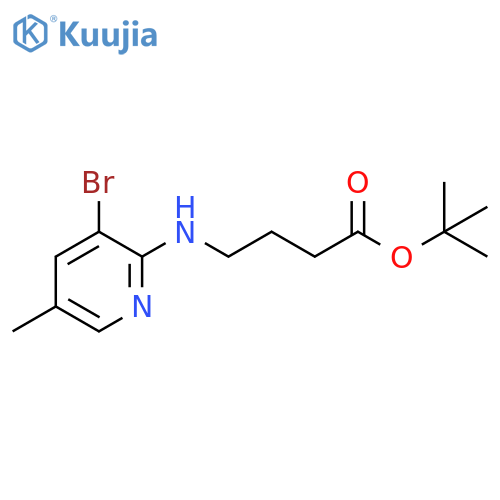

2639457-50-2 structure

商品名:tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate

tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate 化学的及び物理的性質

名前と識別子

-

- EN300-28229780

- tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate

- 2639457-50-2

- tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate

-

- インチ: 1S/C14H21BrN2O2/c1-10-8-11(15)13(17-9-10)16-7-5-6-12(18)19-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,17)

- InChIKey: KSRBQHUJBFEWCG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=CN=C1NCCCC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 328.07864g/mol

- どういたいしつりょう: 328.07864g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 51.2Ų

tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28229780-0.1g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 95.0% | 0.1g |

$943.0 | 2025-03-19 | |

| Enamine | EN300-28229780-2.5g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 95.0% | 2.5g |

$2100.0 | 2025-03-19 | |

| Enamine | EN300-28229780-5g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 5g |

$3105.0 | 2023-09-09 | ||

| Enamine | EN300-28229780-1g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 1g |

$1070.0 | 2023-09-09 | ||

| Enamine | EN300-28229780-0.05g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 95.0% | 0.05g |

$900.0 | 2025-03-19 | |

| Enamine | EN300-28229780-1.0g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 95.0% | 1.0g |

$1070.0 | 2025-03-19 | |

| Enamine | EN300-28229780-0.25g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 95.0% | 0.25g |

$985.0 | 2025-03-19 | |

| Enamine | EN300-28229780-10g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 10g |

$4606.0 | 2023-09-09 | ||

| Enamine | EN300-28229780-10.0g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 95.0% | 10.0g |

$4606.0 | 2025-03-19 | |

| Enamine | EN300-28229780-0.5g |

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |

2639457-50-2 | 95.0% | 0.5g |

$1027.0 | 2025-03-19 |

tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

2639457-50-2 (tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬